molecular formula C14H25NO2 B1457472 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid CAS No. 1499225-69-2

2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid

Cat. No.: B1457472
CAS No.: 1499225-69-2
M. Wt: 239.35 g/mol
InChI Key: XMZQXFHUKQVDAO-UHFFFAOYSA-N
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Description

2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Scientific Research Applications

2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid has various scientific research applications, including:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Mode of Action

This compound interacts with its targets, ALK and ROS1, by inhibiting their activity . This inhibition can lead to changes in the function of these kinases, potentially altering cellular processes and leading to therapeutic effects .

Biochemical Pathways

Given its targets, it is likely that it impacts pathways related to cell growth and proliferation, particularly those involving alk and ros1 .

Pharmacokinetics

It’s important to note that the physical properties of similar compounds can be improved by the presence of an amide function, such as increasing solubility and reducing melting points .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of ALK and ROS1. By inhibiting these kinases, the compound could potentially disrupt cell growth and proliferation, leading to therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, conditions that affect the stability of the compound, such as temperature and pH, could impact its action. Additionally, factors related to the biological environment, such as the presence of other molecules or cellular components, could also influence its efficacy .

Biochemical Analysis

Biochemical Properties

2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . The interaction between this compound and sEH leads to the inhibition of the enzyme, thereby stabilizing EETs and enhancing their anti-inflammatory effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . Additionally, this compound has been observed to impact cellular metabolism by altering the levels of certain metabolites, which can influence overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of soluble epoxide hydrolase (sEH), which leads to the stabilization of epoxyeicosatrienoic acids (EETs) . This inhibition occurs through the binding of this compound to the active site of sEH, preventing the enzyme from metabolizing EETs. Additionally, this compound may also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in inflammation and other cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained anti-inflammatory effects, indicating its potential for chronic therapeutic use.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to exhibit potent anti-inflammatory effects without significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs) . By inhibiting sEH, this compound helps stabilize EETs, thereby enhancing their biological activity. Additionally, this compound may also influence other metabolic pathways by altering the levels of key metabolites and enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and overall therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of certain amino acid sequences in this compound may facilitate its transport to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines .

Industrial Production Methods

Industrial production methods for piperidine derivatives often focus on cost-effective and scalable processes. These methods may include multicomponent reactions, cycloaddition, and annulation reactions to produce the desired piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid is unique due to its specific structure, which includes a cyclohexylmethyl group attached to the piperidine ring. This structural feature may confer distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

2-[1-(cyclohexylmethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c16-14(17)10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h12-13H,1-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZQXFHUKQVDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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